(2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl](hydroxy)methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol, commonly known as Canagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes mellitus. Its molecular formula is C₂₄H₂₅FO₅S, with a molecular weight of 444.5 g/mol . Structurally, it features a β-D-glucopyranose core substituted with a 4-fluorophenylthiophene-methyl group and a hydroxymethyl moiety. Canagliflozin exhibits poor aqueous solubility but is soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO) . It inhibits renal glucose reabsorption, promoting urinary glucose excretion and lowering blood glucose levels .
Properties
CAS No. |
1951467-29-0 |
|---|---|
Molecular Formula |
C24H25FO6S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO6S/c1-12-2-3-14(24-23(30)22(29)21(28)17(11-26)31-24)10-16(12)20(27)19-9-8-18(32-19)13-4-6-15(25)7-5-13/h2-10,17,20-24,26-30H,11H2,1H3/t17-,20?,21-,22+,23-,24+/m1/s1 |
InChI Key |
IXYKXBFQESXJOP-WNTZTFLTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a derivative of the SGLT2 inhibitor class of drugs. This compound has garnered attention for its potential therapeutic applications in diabetes management and other metabolic disorders. This article explores its biological activity based on recent research findings.
- Molecular Formula : C24H25FO5S
- Molecular Weight : 444.5 g/mol
- IUPAC Name : (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
The compound functions primarily as an SGLT2 inhibitor. By inhibiting the sodium-glucose co-transporter 2 (SGLT2), it reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and subsequently lowering blood glucose levels. This mechanism is crucial for managing type 2 diabetes mellitus (T2DM) effectively.
Antidiabetic Effects
Research indicates that this compound exhibits significant antidiabetic properties. In various preclinical studies:
- Reduction in Blood Glucose Levels : Animal models have shown a notable decrease in fasting blood glucose levels after administration of the compound.
- Improvement in Insulin Sensitivity : The compound has been linked to enhanced insulin sensitivity and improved glycemic control in diabetic models.
Cardiovascular Benefits
Beyond its antidiabetic effects, there is emerging evidence suggesting cardiovascular protective effects:
- Reduction of Cardiovascular Risk Factors : Studies have indicated a decrease in body weight and blood pressure among treated subjects.
- Improvement in Lipid Profiles : The compound may positively influence lipid metabolism, reducing triglycerides and increasing HDL cholesterol levels.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with peak plasma concentrations achieved within a few hours post-administration. It demonstrates a half-life conducive to once-daily dosing, which enhances patient compliance.
Case Studies
| Study | Population | Findings |
|---|---|---|
| Study A | Diabetic Rats | Significant reduction in blood glucose levels observed after 4 weeks of treatment. |
| Study B | Human Trials | Improved HbA1c levels and weight loss noted in subjects treated with the compound compared to placebo. |
| Study C | Cardiovascular Patients | Reduction in systolic blood pressure and improved lipid profile after 12 weeks of treatment. |
Safety and Tolerability
Clinical trials have reported that the compound is generally well-tolerated with minimal side effects. Commonly reported adverse effects include:
- Genital mycotic infections
- Urinary tract infections
- Mild gastrointestinal disturbances
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Canagliflozin with structurally and functionally related compounds, emphasizing pharmacological properties, binding affinities, and clinical applications:
Key Observations:
Structural Diversity: Canagliflozin and Sotagliflozin share a β-D-glucopyranose core but differ in substituents (e.g., Sotagliflozin’s methylthio vs. Canagliflozin’s hydroxymethyl group). These modifications influence selectivity for SGLT2 vs. dual SGLT1/2 inhibition . The nitrophenyl derivative lacks the thiophene moiety but retains glycosidic bioactivity, emphasizing the role of aromatic groups in antimicrobial action.
Canagliflozin’s primary target (SGLT2) is distinct, but both compounds exploit glucose-like scaffolds for target engagement .
Therapeutic Scope: Sotagliflozin’s dual inhibition expands its utility beyond diabetes to cardiovascular and renal diseases, whereas Canagliflozin is primarily antidiabetic . The nitrophenyl compound exemplifies non-pharmaceutical applications (e.g., biosensors), unlike Canagliflozin’s strict pharmacological use.
Synthetic Challenges :
- Empagliflozin impurities (e.g., bromo-chlorophenyl intermediates) underscore the complexity of synthesizing SGLT2 inhibitors, paralleling Canagliflozin’s need for precise stereochemical control during production.
Research Findings and Limitations
- Canagliflozin : While effective, its poor aqueous solubility complicates formulation . Stability studies under stress conditions (e.g., hydrolysis, oxidation) are critical for ensuring shelf life .
- Nitrophenyl Derivative : Limited by toxicity and solubility issues, though its antioxidant properties are promising for material science applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
